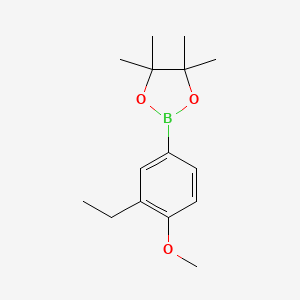

3-Ethyl-4-methoxyphenylboronic acid piancol ester

Descripción

3-Ethyl-4-methoxyphenylboronic acid pinacol ester (CAS 2121511-72-4) is a boronic ester derivative with the molecular formula C₁₅H₂₃BO₃ and a purity of ≥97% . It is classified under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), requiring storage at 2–8°C . Boronic esters like this are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where they act as aryl donors. The ethyl and methoxy substituents on the aromatic ring influence steric and electronic properties, modulating reactivity and selectivity in coupling reactions.

Propiedades

IUPAC Name |

2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-7-11-10-12(8-9-13(11)17-6)16-18-14(2,3)15(4,5)19-16/h8-10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLIKNNPHVFIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701156762 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701156762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-72-4 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701156762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Lithiation of 3-Ethyl-4-methoxyaryl Halide

- The starting material is generally 3-ethyl-4-methoxyphenyl bromide or iodide.

- The aryl halide is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures (around -70 °C) under an inert atmosphere (nitrogen or argon) to generate the corresponding aryllithium intermediate.

Borylation with Triisopropyl Borate

- Triisopropyl borate is added dropwise to the aryllithium intermediate at low temperature.

- The reaction mixture is then gradually warmed to room temperature and stirred for an extended period (e.g., 18 hours) to ensure complete conversion to the boronate intermediate.

Acidic Workup and Isolation

- The reaction mixture is quenched with aqueous hydrochloric acid (6 M HCl).

- The boronic acid is extracted with ethyl acetate, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

- The crude boronic acid is purified by washing with heptane to yield colorless solids.

Representative Data for 3-Methoxyphenylboronic Acid Synthesis (Analogous Procedure)

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation | n-BuLi in hexane/THF, -70 °C, 1 h | - | Under inert atmosphere |

| Borylation | Triisopropyl borate, RT, 18 h | - | Stirring under inert atmosphere |

| Acidic Workup | 6 M HCl, extraction with ethyl acetate | 70-80% | Purified by washing with heptane |

| Isolated Product | 3-Methoxyphenylboronic acid | 156.1 g | From 250 g aryl bromide |

Note: This procedure is adapted from synthesis of 3-methoxyphenylboronic acid and can be extended to 3-ethyl-4-methoxyphenylboronic acid with appropriate starting materials and conditions.

Conversion of Boronic Acid to Pinacol Ester

The transformation of the boronic acid to its pinacol ester is a key step that stabilizes the boron moiety and facilitates handling and further reactions.

Esterification with Pinacol

- The boronic acid is reacted with 2,3-dimethyl-2,3-butanediol (pinacol) in an organic solvent such as toluene.

- The mixture is heated to reflux while removing water formed during esterification by azeotropic distillation (Dean-Stark apparatus).

- The reaction proceeds until water evolution ceases, indicating complete ester formation.

Alternative Solvents and Conditions

- Other cyclic esters of diols like ethylene glycol or 2,2-dimethyl-1,3-propanediol can also be used to form cyclic boronate esters.

- The reaction is typically conducted under anhydrous conditions to prevent hydrolysis.

Purification

- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

- Further purification can be achieved by recrystallization or silica gel chromatography.

Reaction Scheme Summary

$$

\text{3-Ethyl-4-methoxyphenylboronic acid} + \text{Pinacol} \xrightarrow{\text{Toluene, reflux}} \text{3-Ethyl-4-methoxyphenylboronic acid pinacol ester} + \text{H}_2\text{O}

$$

Representative Data from Related Boronic Acid Pinacol Ester Syntheses

Detailed Research Findings and Analysis

- The lithiation-borylation method is well-established and provides high regioselectivity and good yields for substituted phenylboronic acids.

- The choice of solvent and temperature control during lithiation is crucial to avoid side reactions.

- Esterification with pinacol is a mild and efficient method to stabilize boronic acids, with azeotropic removal of water driving the equilibrium toward ester formation.

- The pinacol ester form improves compound stability and solubility, facilitating purification and storage.

- Literature reports indicate that the reaction conditions can be adapted for various substituted phenylboronic acids, including those with alkyl and methoxy substituents, supporting the applicability to 3-ethyl-4-methoxyphenylboronic acid.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Key Parameters | Expected Outcome |

|---|---|---|---|

| 1. Lithiation | n-Butyllithium, THF, -70 °C, inert atmosphere | 1 h stirring, low temp | Formation of aryllithium intermediate |

| 2. Borylation | Triisopropyl borate, RT, 18 h, inert atmosphere | Gradual warming to RT | Formation of boronate intermediate |

| 3. Acidic Workup | 6 M HCl, extraction with ethyl acetate | Quenching and extraction | Isolation of boronic acid |

| 4. Esterification | Pinacol, toluene, reflux, azeotropic water removal | Reflux until water stops | Formation of pinacol ester |

| 5. Purification | Filtration, recrystallization or chromatography | Drying and isolation | Pure 3-ethyl-4-methoxyphenylboronic acid pinacol ester |

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-4-methoxyphenylboronic acid piancol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF), toluene, and ethanol.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Boronic Acids: Formed from hydrolysis of the ester.

Aplicaciones Científicas De Investigación

3-Ethyl-4-methoxyphenylboronic acid piancol ester has several applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

Mecanismo De Acción

The mechanism of action of 3-Ethyl-4-methoxyphenylboronic acid piancol ester in Suzuki-Miyaura coupling involves the following steps :

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.

Comparación Con Compuestos Similares

Structural and Molecular Features

The following table summarizes key structural and physicochemical properties of 3-ethyl-4-methoxyphenylboronic acid pinacol ester and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Purity | Storage Conditions |

|---|---|---|---|---|---|---|

| 3-Ethyl-4-methoxyphenylboronic acid pinacol ester | 2121511-72-4 | C₁₅H₂₃BO₃ | 278.15 g/mol | Ethyl, Methoxy | ≥97% | 2–8°C |

| 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester | 1668474-08-5 | C₁₄H₁₉BClFO₃ | 300.56 g/mol | Chloro, Ethoxy, Fluoro | ≥97% | Not specified |

| 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester | 269410-23-3 | C₁₃H₁₉BO₄ | 266.10 g/mol | Hydroxy, Methoxy | ≥97% | Not specified |

| 3-(Ethoxycarbonyl)phenylboronic acid pinacol ester | 269410-00-6 | C₁₅H₂₁BO₄ | 276.13 g/mol | Ethoxycarbonyl | ≥97% | 0–6°C |

| 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester | 2121514-17-6 | C₁₃H₁₅BClF₃O₃ | 322.52 g/mol | Chloro, Hydroxy, Trifluoromethyl | ≥97% | Not specified |

Key Observations :

- Molecular Weight : Heavier analogs, such as the trifluoromethyl derivative (322.52 g/mol), may exhibit lower solubility in polar solvents compared to the target compound (278.15 g/mol) .

- Storage : Most analogs require refrigeration (e.g., 0–6°C for the ethoxycarbonyl variant), while the target compound is stored at 2–8°C .

Actividad Biológica

3-Ethyl-4-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various applications, particularly in drug development and biochemical research.

The compound's chemical formula is C13H17B O3, and it has a molecular weight of approximately 233.09 g/mol. The presence of the boronic acid moiety allows it to participate in various chemical reactions, including Suzuki-Miyaura coupling, which is crucial for synthesizing complex organic molecules.

The biological activity of 3-Ethyl-4-methoxyphenylboronic acid pinacol ester is primarily attributed to its interaction with biological targets through its boron atom. Boronic acids can reversibly bind to hydroxyl groups on biomolecules, influencing enzyme activity and cellular processes. This mechanism underpins the potential therapeutic applications of this compound.

Biological Activities

Research indicates that 3-Ethyl-4-methoxyphenylboronic acid pinacol ester exhibits several biological activities:

- Anticancer Activity : Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, derivatives similar to this compound have been investigated for their ability to induce cell death in multiple myeloma cells by inhibiting proteasome function .

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. This suggests that 3-Ethyl-4-methoxyphenylboronic acid pinacol ester may also possess potential as an antimicrobial agent.

- Enzyme Inhibition : The ability of boronic acids to interact with enzymes has been well-documented. This compound may inhibit enzymes involved in carbohydrate metabolism or other pathways by targeting their active sites .

Case Studies and Research Findings

- Anticancer Mechanism : A study focused on the proteasome inhibitor bortezomib highlighted the importance of boronic acids in cancer therapy. It was found that structural modifications, such as those present in 3-Ethyl-4-methoxyphenylboronic acid pinacol ester, can enhance selectivity and potency against tumor cells .

- Antimicrobial Testing : In vitro studies have shown that similar phenylboronic acid derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. These findings suggest a promising avenue for further exploration of 3-Ethyl-4-methoxyphenylboronic acid pinacol ester as an antimicrobial agent.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Ethyl-4-methoxyphenylboronic acid pinacol ester?

- Methodological Answer : The synthesis typically involves reacting 3-Ethyl-4-methoxyphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. A general protocol includes:

- Dissolving the boronic acid in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

- Adding pinacol and a catalytic amount of a dehydrating agent (e.g., MgSO₄ or molecular sieves).

- Stirring under inert atmosphere (N₂ or Ar) at room temperature for 12–24 hours.

- Purifying the product via column chromatography or recrystallization .

- Key Considerations : Ensure moisture-free conditions to prevent hydrolysis of the boronic ester.

Q. How is the structural identity of 3-Ethyl-4-methoxyphenylboronic acid pinacol ester confirmed?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : <sup>1</sup>H NMR to confirm the ethyl (δ ~1.2–1.4 ppm, triplet) and methoxy (δ ~3.8 ppm, singlet) groups. <sup>11</sup>B NMR can verify the boronic ester moiety (δ ~30–35 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]<sup>+</sup> for C₁₅H₂₁BO₄: calculated 276.16 g/mol) .

- Infrared (IR) Spectroscopy : Detection of B-O stretching vibrations (~1350–1310 cm⁻¹) .

Q. What are the primary applications of this compound in synthetic chemistry?

- Methodological Answer : It serves as a key intermediate in:

- Suzuki-Miyaura Cross-Coupling : The boronic ester participates in aryl-aryl bond formation with halide partners (e.g., aryl bromides) using Pd catalysts. Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) for coupling efficiency .

- Protecting Group Strategies : The pinacol ester stabilizes boronic acids during multi-step syntheses, preventing undesired side reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and methoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The ethyl group at the 3-position may hinder transmetallation steps in Suzuki reactions, requiring higher catalyst loadings or elevated temperatures.

- Electronic Effects : The electron-donating methoxy group at the 4-position activates the boronic ester toward electrophilic substitution but may reduce oxidative addition efficiency.

- Experimental Design : Compare coupling yields with analogs lacking substituents (e.g., 4-methoxyphenylboronic ester) under identical conditions. Use DFT calculations to map electronic profiles .

Q. What strategies mitigate hydrolysis and oxidative degradation during storage and handling?

- Methodological Answer :

- Storage : Store under inert gas (Ar) at –20°C in sealed, desiccated containers. Use molecular sieves to absorb residual moisture .

- Stability Testing : Monitor purity via HPLC over time under varying conditions (humidity, temperature). Degradation products (e.g., free boronic acid) can be quantified using <sup>11</sup>B NMR .

- Alternative Protecting Groups : For moisture-sensitive applications, consider more stable esters (e.g., MIDA or glycol esters) .

Q. How can advanced analytical techniques resolve contradictions in reported synthetic yields?

- Methodological Answer :

- Reaction Monitoring : Use in-situ <sup>11</sup>B NMR or Raman spectroscopy to track esterification progress and identify intermediates.

- Impurity Profiling : LC-MS/MS to detect side products (e.g., dimerized boroxines) that reduce yields. Adjust stoichiometry (e.g., excess pinacol) to suppress byproducts .

- Reproducibility Checks : Validate protocols across labs with controlled variables (solvent purity, catalyst batch).

Q. What role does this compound play in developing targeted drug candidates?

- Methodological Answer :

- Fragment-Based Drug Design : The boronic ester serves as a warhead for protease inhibitors (e.g., targeting thrombin or HIV-1 protease).

- Boron Neutron Capture Therapy (BNCT) : Evaluate its uptake and retention in cancer cells using ICP-MS for boron quantification .

- In Vivo Stability : Assess metabolic hydrolysis in plasma via LC-MS pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.